molecular formula C21H22N2O4 B2532409 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL CAS No. 907985-49-3

2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL

Cat. No.: B2532409
CAS No.: 907985-49-3
M. Wt: 366.417
InChI Key: IVPPXEBYDMTEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrazole-based molecule featuring a 3,4-dimethoxyphenyl group at the pyrazole’s 4-position and a prenyloxy-substituted phenol at position 4. Structurally, it shares similarities with PPMP (2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol), a tubulin-binding agent (TBA) identified for its potent antitumor activity in esophageal cancer .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-27-15-6-7-16(18(24)10-15)21-17(11-22-23-21)14-5-8-19(25-3)20(9-14)26-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPXEBYDMTEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenol group separately. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a diketone. The phenol group can be prepared through the hydroxylation of a benzene derivative. These two components are then coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The pyrazole core (1H-pyrazol-3-yl) participates in electrophilic substitution and coordination chemistry due to its aromatic heterocyclic structure. Key reactions include:

Reaction TypeConditionsOutcomeReference
Nitrogen alkylation Base (e.g., K₂CO₃), alkyl halidesSubstitution at pyrazole N1 position, forming quaternary salts
Metal coordination Transition metals (e.g., Pd, Cu)Formation of complexes via N–H and O–H donor sites
Electrophilic substitution HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)Substitution at C4 or C5 positions of pyrazole

In analogs like PPMP (a structurally related pyrazole), the pyrazole ring binds to β-tubulin via hydrogen bonding at the colchicine site, suggesting bioreductive alkylation potential in biological systems .

Phenolic Hydroxyl Group Reactions

The phenolic –OH group at position 2 exhibits acidity (pKa ~10) and undergoes typical phenol reactions:

Acylation

  • Reagent : Acetic anhydride, pyridine

  • Product : Acetylated derivative (improved lipophilicity for biological studies) .

Alkylation

  • Reagent : Allyl bromide, K₂CO₃

  • Product : Etherification to form diaryl ethers, though steric hindrance from the allyloxy group may limit reactivity .

Oxidation

  • Reagent : KMnO₄, acidic conditions

  • Product : Quinone formation, though methoxy groups may stabilize the ring against full oxidation .

Allyloxy Side Chain Transformations

The (2-methylprop-2-en-1-yl)oxy group undergoes alkene-specific reactions:

Reaction TypeConditionsOutcomeApplication
Epoxidation mCPBA, CH₂Cl₂Epoxide formation at the allylic double bondIntermediate for drug derivatization
Hydrolysis H₂SO₄, H₂OCleavage to yield a diol or phenolic derivativeProdrug activation
Radical polymerization AIBN, heatCross-linked polymers (explored in material science)Not yet reported for this compound

In tubulin-binding analogs like PPMP, the allyloxy group enhances membrane permeability, critical for anticancer activity .

Methoxy Group Reactivity

The 3,4-dimethoxyphenyl substituent participates in:

Demethylation

  • Reagent : BBr₃, CH₂Cl₂

  • Product : Catechol derivatives, increasing polarity and metal-chelation capacity .

Halogenation

  • Reagent : Cl₂, FeCl₃

  • Product : Chlorinated aryl rings (e.g., para-Cl substitution), altering electronic properties .

Biological Interactions

Though not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • Tubulin binding : Forms hydrogen bonds with β-tubulin residues (Asn101, Lys352) via the pyrazole and phenolic groups, mimicking colchicine’s mechanism .

  • Enzyme inhibition : Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and Syk kinase via π-π stacking and hydrogen bonding .

Synthetic Modifications

Reported routes for structurally similar compounds include:

Key Byproducts

  • Isomeric pyrazoles : Regioisomers form during cyclization, requiring chromatography for separation.

  • Over-oxidation : Uncontrolled oxidation of the allyloxy group yields carboxylic acids .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing CO and phenolic fragments.

  • Photodegradation : UV light induces cleavage of the allyloxy group, forming quinone methides .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Phenolic –OHFastAcylation > Alkylation
Pyrazole N–HModerateMetal coordination > Alkylation
Allyloxy C=CSlowEpoxidation > Hydrolysis
Methoxy OCH₃Very slowDemethylation (forced conditions)

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine and diketones.
  • Synthesis of the Phenolic Component : Hydroxylation of appropriate benzene derivatives leads to the formation of the phenolic part.
  • Coupling Reaction : The two components are combined under specific conditions to yield the final product.

Medicinal Chemistry

The compound shows promise as a candidate for drug development due to its unique structural features that may interact with biological targets. Preliminary studies suggest potential applications in:

  • Anticancer Agents : The pyrazole moiety is known for its activity against various cancer cell lines.
  • Anti-inflammatory Compounds : The phenolic structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research indicates that this compound may exhibit:

  • Antioxidant Properties : Its structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Material Science

The compound can serve as a precursor for synthesizing novel materials with tailored properties:

  • Polymers and Coatings : Its reactive groups can be utilized in polymer chemistry to create materials with specific mechanical and thermal properties.

Case Studies

Several studies have explored the biological efficacy and potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A research article reported that derivatives of pyrazole compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting that similar derivatives could be developed based on this compound's structure.
  • Antioxidant Efficacy Assessment : Experimental evaluations demonstrated that compounds with phenolic structures possess strong antioxidant activities, supporting further exploration of this compound in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL involves its interaction with specific molecular targets. The phenol group can interact with enzymes or receptors, while the pyrazole ring can participate in binding interactions with proteins. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs such as pyrazole cores, methoxyphenyl substituents, or related functional groups, enabling comparative analysis:

PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)

  • Structure: Pyrazole with 3,4-dimethoxyphenyl (position 4), methyl (position 3), and prenyloxy-phenol (position 5).
  • Activity: Inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in esophageal cancer cells (IC₅₀ = 0.2–0.5 μM). Demonstrates efficacy in patient-derived xenograft (PDX) models .

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

  • Structure: Pyrazolinone core with 4-methoxyphenylmethylene and methyl groups.
  • Activity: Limited biological data available; structural analogs are explored for antimicrobial and anti-inflammatory properties .

3-(2,4-Dimethoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

  • Structure : Pyrazole fused with thiazole, 2,4-dimethoxyphenyl, and trifluoromethyl groups.
  • Activity: No explicit activity reported in provided evidence; trifluoromethyl groups often enhance metabolic stability in drug design .

4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure : Pyrazolone with sulfonyl and hydroxyethyl substituents.
  • Activity : Sulfonyl groups are common in kinase inhibitors, but specific data for this compound are unavailable .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Reference
2-[4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol C₂₂H₂₂N₂O₄ 378.42 g/mol 3,4-Dimethoxyphenyl, prenyloxy-phenol Under investigation -
PPMP C₂₂H₂₄N₂O₄ 380.44 g/mol 3,4-Dimethoxyphenyl, methyl, prenyloxy-phenol Tubulin depolymerization; IC₅₀ = 0.2–0.5 μM
4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one C₁₈H₁₆N₂O₂ 292.33 g/mol Pyrazolinone, 4-methoxyphenylmethylene Antimicrobial (theoretical)
3-(2,4-Dimethoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-... C₂₁H₁₈F₃N₃O₃S 449.45 g/mol Thiazole, trifluoromethyl, 2,4-dimethoxyphenyl Unreported
4-(2-Hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-... C₁₄H₁₇N₂O₅S 337.36 g/mol Sulfonyl, hydroxyethyl Kinase inhibition (hypothetical)

Research Findings and Mechanistic Insights

  • PPMP : Exhibits >80% inhibition of esophageal cancer cell proliferation at 1 μM. In PDX models, tumor volume reduction by 60–70% (p < 0.01) compared to controls. Mechanistically, disrupts microtubule dynamics, leading to mitotic catastrophe .
  • Structural Analogs : Compounds with methoxyphenyl groups (e.g., 4-((4-methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one) often exhibit enhanced bioavailability due to improved lipophilicity. However, substitution patterns (e.g., trifluoromethyl in ) may alter target specificity .

Biological Activity

The compound 2-[4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, characterized by a pyrazole ring and a phenolic moiety. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that pyrazole derivatives exhibit diverse mechanisms of action, including:

  • Inhibition of Kinases: Many pyrazole compounds are known to inhibit specific kinases involved in cancer cell proliferation. For instance, some studies have demonstrated that similar compounds can effectively inhibit BRAF(V600E) and EGFR kinases, leading to reduced tumor growth in vitro and in vivo models .
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines through the activation of death receptors such as Fas and DR3. This apoptotic effect is often dose-dependent, with significant increases in apoptotic markers observed at higher concentrations .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Antitumor Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example:

  • Colon Cancer Cells: The compound exhibited significant cytotoxic effects against HCT116 and SW480 colon cancer cells, with IC50 values reported around 15 μg/ml. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Antioxidant Properties

Research suggests that related pyrazole derivatives possess antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in cells. This activity is crucial in cancer therapy as it can enhance the efficacy of chemotherapeutic agents .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives where this compound was included. These studies highlighted:

  • Inhibition of Tumor Growth: In animal models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups.
  • Synergistic Effects: When combined with other chemotherapeutic agents, enhanced antitumor effects were observed, suggesting potential for combination therapy strategies.

Data Summary Table

Biological ActivityObserved EffectReference
Antitumor ActivityInduces apoptosis in HCT116/SW480 cells
Kinase InhibitionInhibits BRAF(V600E), EGFR
Antioxidant ActivityReduces oxidative stress

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione with hydrazine derivatives under reflux conditions . Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using solvent mixtures like ethanol/water. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate and final product purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton and carbon environments, particularly for the pyrazole ring and methoxy groups. IR spectroscopy identifies functional groups (e.g., O–H stretch at ~3400 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) determines bond lengths, angles, and packing arrangements. For example, hydrogen-bonding interactions between phenolic –OH and methoxy groups stabilize the crystal lattice .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Anti-inflammatory activity : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays at 10–100 µM concentrations .
  • Antioxidant potential : DPPH radical scavenging assay, comparing IC50_{50} values to ascorbic acid controls.
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate electronic properties and reactivity?

  • Methodological Answer :

  • Geometry optimization : Use Gaussian 09/B3LYP/6-311++G(d,p) to model the ground-state structure. Compare computed bond lengths/angles with X-ray data to validate accuracy .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For methoxy-substituted analogs, HOMO localization on the pyrazole ring suggests nucleophilic reactivity .
  • Electrostatic potential (ESP) maps : Identify regions of electrophilic/nucleophilic attack, guiding derivatization strategies .

Q. How can contradictions between experimental and computational data be resolved?

  • Methodological Answer :

  • Cross-validation : Replicate experimental results (e.g., NMR shifts) with multiple techniques. For instance, discrepancies in 1H^1 \text{H}-NMR chemical shifts may arise from solvent effects; use DMSO-d6_6 vs. CDCl3_3 for comparison .
  • Theoretical refinement : Adjust DFT basis sets (e.g., 6-31G* vs. 6-311++G(d,p)) or include solvation models (e.g., PCM) to better align computed and observed data .
  • Statistical analysis : Apply Bland-Altman plots or linear regression to quantify systematic errors .

Q. What strategies analyze molecular interactions in crystal packing for drug design?

  • Methodological Answer :

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., O–H···O hydrogen bonds, C–H···π interactions). For similar compounds, >15% contribution from H-bonding indicates stable packing .
  • Docking studies : Align crystal structures with target proteins (e.g., COX-2) using AutoDock Vina. The methoxy and phenolic groups may form hydrogen bonds with catalytic residues .

Q. How can synthetic pathways be optimized for scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while minimizing side products. For pyrazole derivatives, 80°C/150 W achieves >90% yield .
  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.